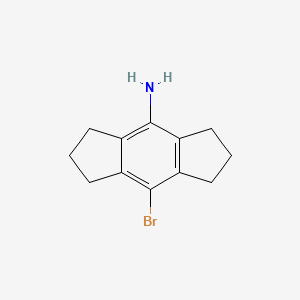![molecular formula C9H15NO B6160172 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 87295-19-0](/img/no-structure.png)
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves the cyclization of a precursor compound containing a bicyclic ring system and a ketone functional group. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-cyclopentanedione", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-cyclopentanedione", "Starting material: Acetic acid, sodium hydroxide, ethanol, water", "Reaction: Aldol condensation of acetic acid with itself in the presence of sodium hydroxide and ethanol, followed by dehydration with heat and water", "Step 2: Synthesis of 2-methyl-1,3-cyclopentanedione-4-methylimine", "Starting material: 2-methyl-1,3-cyclopentanedione, methylamine", "Reaction: Reaction of 2-methyl-1,3-cyclopentanedione with excess methylamine in ethanol, followed by reduction with sodium borohydride", "Step 3: Synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one", "Starting material: 2-methyl-1,3-cyclopentanedione-4-methylimine", "Reaction: Cyclization of 2-methyl-1,3-cyclopentanedione-4-methylimine in the presence of hydrochloric acid and water, followed by oxidation with sodium chlorate" ] } | |
Número CAS |
87295-19-0 |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



